molecular formula C40H47ClN2O10S2 B1264978 NIR-820 dye

NIR-820 dye

Cat. No. B1264978
M. Wt: 815.4 g/mol
InChI Key: HJEIDWZAADEXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NIR-820 dye is a cyanine dye. It has a role as a fluorochrome.

Scientific Research Applications

Photothermal Therapy of Cancer

NIR-820 dye, encapsulated within biocompatible polymeric nanoparticles, demonstrates potential in cancer theranostics. This encapsulation improves water stability and biological distribution, allowing for effective photothermal therapy against cancer cells like breast cancer cells (MCF-7) upon NIR laser excitation (Marasini & Aryal, 2022).

Bioimaging Applications

NIR-820 dye, functionalized with polymers and iron oxide magnetic nanoparticles, offers significant advancements in bioimaging. This combination facilitates both optical and magnetic resonance imaging, demonstrating potential utility in direct labeling of cancerous cells and contrast enhancement in magnetic resonance imaging of murine models (Yen et al., 2013).

Vascular Visualization and Fungal Detection in Plants

NIR-820 dye is effective in visualizing vascular structures and detecting fungal pathogens in plants. This application benefits from the distinct emission peaks of NIR-820 in NIR-Ia and NIR-Ib windows, allowing for detailed imaging and differentiation of fungal pathogens (Deng et al., 2018).

NIR-II Fluorescence Cerebrovascular Imaging and Photothermal Therapy

IR-820 dye demonstrates considerable NIR-II fluorescence intensity, making it suitable for in vivo cerebrovascular functional imaging and photothermal therapy of subcutaneous tumors. This application is significant in the theranostic approach for cerebrovascular diseases and malignancies (Feng et al., 2019).

Drug Delivery System Comparison

NIR-820 dye's properties were compared with hollow mesoporous carbon as a NIR absorbing drug carrier in chemo-photothermal therapy. This comparison highlighted the advantages and differences in heat generation properties and thermal stability under NIR laser irradiation (Zhao et al., 2017).

Two-Photon Photodynamic Therapy and In Vivo Functional Imaging

NIR-820 dye encapsulated in organically modified silica nanoparticles has been utilized for two-photon imaging and NIR imaging in biophotonics research. This application is essential in disease diagnosis and clinical therapies (Qian et al., 2012).

NIR Imaging and Photodynamic Therapy

NIR-820 dye, as part of theranostic polymeric nanoparticles, shows promise in NIR imaging and photodynamic therapy. This approach is particularly beneficial in treating diseases like cancer, leveraging NIR dyes' advantages in stability, specificity, and sensitivity (Sarcan et al., 2018).

Tumor Imaging and Therapies

NIR-820 dye has seen applications in tumor-specific imaging, photothermal, and photodynamic therapies. This multifaceted use in tumor research demonstrates NIR dyes' success in diagnostics and therapeutic applications (Yuan et al., 2013).

Endolysosomal Escape in Keratinocytes

IR-820 dye, combined with soybean phosphatides-based nanoparticles, allows for NIR-triggered release and endolysosomal escape in HaCaT keratinocytes. This application highlights the potential for higher bioavailability of cytosolic drugs using NIR triggerability (Homsirikamol et al., 2020).

Tumor Diagnosis with NIR Fluorescent Probes

NIR-820 dye, modified with deoxyglucose derivatives, has been used as a fluorescent probe for tumor diagnosis. This approach utilizes the elevated glycolysis rate in malignant neoplasms for effective in vivo imaging and tumor targeting (Sun et al., 2017).

properties

Product Name

NIR-820 dye

Molecular Formula

C40H47ClN2O10S2

Molecular Weight

815.4 g/mol

IUPAC Name

4-[(2Z)-5-carboxy-2-[(2E)-2-[3-[(E)-2-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate;hydron

InChI

InChI=1S/C40H47ClN2O10S2/c1-39(2)30-24-28(37(44)45)12-16-32(30)42(20-5-7-22-54(48,49)50)34(39)18-14-26-10-9-11-27(36(26)41)15-19-35-40(3,4)31-25-29(38(46)47)13-17-33(31)43(35)21-6-8-23-55(51,52)53/h12-19,24-25H,5-11,20-23H2,1-4H3,(H3-,44,45,46,47,48,49,50,51,52,53)

InChI Key

HJEIDWZAADEXGG-UHFFFAOYSA-N

Isomeric SMILES

[H+].CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)C(=O)O)(C)C)/CCC3)Cl)CCCCS(=O)(=O)[O-])C

Canonical SMILES

[H+].CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)C(=O)O)(C)C)CCC3)Cl)CCCCS(=O)(=O)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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